molecular formula C12H17ClN2O B4286356 N-(sec-butyl)-N'-(4-chlorobenzyl)urea

N-(sec-butyl)-N'-(4-chlorobenzyl)urea

Cat. No. B4286356
M. Wt: 240.73 g/mol
InChI Key: GKBJVSYEGVKPCO-UHFFFAOYSA-N
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Description

N-(sec-butyl)-N'-(4-chlorobenzyl)urea, commonly known as SBCU, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. SBCU is a urea derivative that has been synthesized through a multistep process involving the reaction of sec-butylamine and 4-chlorobenzyl isocyanate.

Mechanism of Action

The mechanism of action of SBCU is not fully understood. However, studies have suggested that SBCU inhibits the activity of certain enzymes that are involved in cancer cell growth and inflammation. SBCU has also been shown to induce apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that SBCU has a low toxicity profile and does not cause significant adverse effects in vivo. However, further studies are needed to fully understand the biochemical and physiological effects of SBCU.

Advantages and Limitations for Lab Experiments

SBCU has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. SBCU has also shown promising results in various assays, making it an attractive compound for further studies. However, the limitations of SBCU include its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of SBCU. One potential direction is the development of SBCU derivatives with improved pharmacological properties. Another direction is the study of SBCU in combination with other compounds for the treatment of cancer and inflammation. Additionally, the use of SBCU in material science applications is an area that has yet to be fully explored. Overall, the study of SBCU has the potential to lead to the development of new drugs and functional materials with significant applications in various fields.

Scientific Research Applications

SBCU has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, SBCU has shown promising results as an anti-cancer agent. Studies have shown that SBCU inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. SBCU has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
In drug discovery, SBCU has been used as a scaffold for the development of novel drugs. The unique structure of SBCU makes it an attractive scaffold for the design of new compounds with improved pharmacological properties. SBCU derivatives have been synthesized and tested for their potential as anti-cancer and anti-inflammatory agents.
In material science, SBCU has been used as a building block for the synthesis of functional materials. SBCU derivatives have been incorporated into polymers and used as coatings for various applications such as drug delivery and tissue engineering.

properties

IUPAC Name

1-butan-2-yl-3-[(4-chlorophenyl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O/c1-3-9(2)15-12(16)14-8-10-4-6-11(13)7-5-10/h4-7,9H,3,8H2,1-2H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBJVSYEGVKPCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)NCC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butan-2-yl-3-(4-chlorobenzyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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